
3-Methyl-7-nitrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitrobenzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring, with a methyl group at the 3-position and a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitrobenzofuran typically involves the nitration of 3-methylbenzofuran. One common method is the electrophilic nitration using nitric acid and acetic anhydride at low temperatures (0–25°C) over 48 hours . This method yields this compound with a moderate yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Methyl-7-aminobenzofuran.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
3-Methyl-7-nitrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s electron-withdrawing nitro group also makes it a good Michael acceptor, allowing it to participate in conjugate addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzofuran: Lacks the methyl group at the 3-position.
2-Nitrobenzofuran: Nitro group is at the 2-position instead of the 7-position.
3-Methylbenzofuran: Lacks the nitro group.
Uniqueness
3-Methyl-7-nitrobenzofuran is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
3-Methyl-7-nitrobenzofuran (MNB) is a heterocyclic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of MNB, examining its chemical properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 3-methyl-7-nitro-1-benzofuran |
InChI Key | MOHDWZWCIZQBAF-UHFFFAOYSA-N |
MNB features a methyl group at the 3-position and a nitro group at the 7-position of the benzofuran structure, contributing to its distinct chemical reactivity and potential biological activities.
The biological activity of MNB is largely attributed to the presence of the nitro group, which can participate in redox reactions. This leads to the formation of reactive intermediates capable of interacting with various biological molecules. Additionally, MNB's electron-withdrawing nitro group enables it to act as a Michael acceptor, facilitating conjugate addition reactions that may influence cellular processes.
Biological Activities
Antibacterial and Antiviral Properties:
Research has indicated that MNB exhibits antibacterial and antiviral activities. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth and viral replication. For instance, studies have shown that MNB can disrupt bacterial cell membranes, leading to cell lysis.
Genotoxicity Studies:
Genotoxicity assessments have been conducted using E. coli models to evaluate the potential harmful effects of MNB. The results indicate that MNB can induce DNA damage through oxidative stress pathways, highlighting its dual nature as both a therapeutic agent and a potential genotoxic compound .
Case Studies
-
Antitumor Activity:
In a study involving tumor-bearing mice, MNB was administered to assess its anticancer properties. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an antitumor agent . -
Photoreactivity Investigations:
A study on the photochemical reactions of MNB revealed that exposure to UV light could enhance its biological activity by generating reactive oxygen species (ROS), which are known to have cytotoxic effects on cancer cells .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Methyl-7-nitrobenzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : A two-step strategy involving (i) nitration of a pre-functionalized benzofuran core or (ii) cyclization of nitro-substituted precursors is widely used. For example, nitration at the 7-position can be optimized using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of reagents (e.g., 1.2 equiv HNO₃) significantly impact purity. Post-synthetic purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can NMR data be interpreted to confirm its structure?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry. The nitro group at C7 deshields adjacent protons (e.g., H6 and H8), causing downfield shifts (δ 8.2–8.5 ppm for aromatic protons). Methyl groups at C3 appear as singlets (δ 2.3–2.5 ppm). Coupling patterns in ¹H NMR distinguish substitution patterns (e.g., meta vs. para nitro placement). X-ray crystallography (as in ) provides definitive structural validation by resolving bond angles and torsion .
Advanced Research Questions
Q. How does the position of the nitro group in benzofuran derivatives affect their electronic properties and reactivity in subsequent functionalization reactions?
- Methodological Answer : The nitro group at C7 withdraws electron density via resonance, activating the benzofuran core for nucleophilic substitution at C5 or C6. Computational studies (DFT calculations) show that the LUMO energy decreases by ~1.2 eV compared to non-nitrated analogs, enhancing electrophilicity. This property facilitates Suzuki-Miyaura couplings or reductions (e.g., nitro to amine) using Pd/C or NaBH₄ .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in nitration conditions (e.g., temperature, acid strength) or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, fractional factorial designs revealed that yields improve by 15–20% when using acetic anhydride as a co-solvent during nitration . Reproducibility requires strict control of moisture levels and exclusion of oxygen in sensitive steps .
Q. In pharmacological studies, what methodologies are used to evaluate the bioactivity of this compound, particularly its antimicrobial or enzyme inhibitory potential?
- Methodological Answer : Antimicrobial activity is assessed via agar diffusion (zone-of-inhibition assays) and MIC (Minimum Inhibitory Concentration) determinations against Gram-positive/negative strains. For enzyme inhibition (e.g., dihydroorotate dehydrogenase), kinetic assays (IC₅₀) and molecular docking (AutoDock Vina) predict binding affinities. Nitro derivatives often exhibit enhanced activity due to redox cycling, generating reactive oxygen species (ROS) .
Q. What are the key intermediates in the synthesis of this compound, and how are their purities controlled during multi-step reactions?
- Methodological Answer : Critical intermediates include 3-methylbenzofuran (before nitration) and nitroso precursors. Purity is monitored via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) and HPLC (C18 column, UV detection at 254 nm). Quenching unreacted HNO₃ with NaHCO₃ prevents side reactions. Recrystallization from ethanol/water mixtures removes polar impurities .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer : DFT calculations (Gaussian 16) model transition states for nitration or reductions. MD simulations (AMBER) predict solubility in biological matrices. QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity, guiding lead optimization .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-7-nitro-1-benzofuran |
InChI |
InChI=1S/C9H7NO3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3 |
InChI Key |
MOHDWZWCIZQBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.